6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound features a unique combination of a 1H-1,2,4-triazole moiety and a trifluoromethyl-substituted phenyl group, which contribute to its distinct chemical properties and potential biological activities. The synthesis and characterization of this compound have garnered interest due to its possible applications in medicinal chemistry and biochemistry.
This compound can be classified under several categories:
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide generally involves multiple steps:
During synthesis, various by-products may arise, including:
The molecular formula for 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is . Its structure includes:
The compound exhibits specific stereochemical configurations that influence its biological activity. Crystallographic studies may provide insights into its three-dimensional arrangement and hydrogen bonding patterns .
6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide can participate in various chemical reactions:
The mechanism of action for 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is not fully elucidated but is believed to involve:
Research indicates potential applications in modulating biological pathways relevant to disease states .
The physical properties of 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used for characterization .
6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide has several notable applications:
The strategic implementation of bioisosteric replacements has been pivotal in optimizing the pharmacological profile of 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide. This compound exemplifies rational drug design through its triazole-for-amide substitution, which directly addresses metabolic instability while preserving target engagement. The 1,2,4-triazole ring serves as a non-classical bioisostere for the carboxamide group, replicating its hydrogen-bonding capacity (donor-acceptor-donor pattern) and planar geometry while conferring enhanced metabolic stability. This is evidenced by studies showing that triazole-containing compounds exhibit up to 87% metabolic stability in human liver microsomes, compared to 50% for non-bioisosteric analogs [5] [2].
The trifluoromethylphenyl moiety further demonstrates functional bioisosterism, mimicking electron-withdrawing groups like nitro or cyano substituents. This replacement enhances membrane permeability and bioavailability due to increased lipophilicity (logP +0.5) without compromising solubility. Computational analyses confirm that the van der Waals volume and electrostatic potential of the trifluoromethyl group closely resemble other halogenated bioisosteres, enabling conserved hydrophobic pocket interactions in target kinases [4] [9].
Table 1: Bioisosteric Rationale for Key Structural Elements
Structural Element | Bioisosteric Replacement | Advantage | Experimental Validation |
---|---|---|---|
Carboxamide group | 1,2,4-Triazole ring | Improved metabolic stability; conserved H-bonding | 87% metabolic stability vs. 50% in amide analogs [5] |
Nitro/cyano group | Trifluoromethyl group | Enhanced lipophilicity (logP +0.5); similar sterics | Conserved hydrophobic interactions in kinase pockets [4] |
Pyridine ring | Nicotinamide core | Optimal π-stacking geometry | IC₅₀ improvements in cellular assays [7] |
This compound emerges from systematic core scaffold hopping of the sorafenib pharmacophore, where the diarylurea is retained while the phenoxy linker is replaced by a 1,2,4-triazole-integrated nicotinamide system. This modification specifically targets kinase hinge region interactions: The nicotinamide carbonyl and triazole nitrogen atoms mimic sorafenib’s pyridine-carboxamide hydrogen-bonding pattern with Cys773 in VEGFR-2 and Glu500 in B-Raf [10]. Crucially, the triazole’s dipole moment (5.2 D) facilitates stronger π-cation interactions with lysine residues in the ATP-binding pocket compared to sorafenib’s ether linker (1.4 D) [6].
Structure-activity relationship (SAR) studies reveal that electron-deficient aryl substitutions are essential for potency. The 3-trifluoromethylphenyl group confers a 12.2-fold selectivity index for HepG2 hepatocellular carcinoma cells over normal fibroblasts (MRC-5), outperforming sorafenib (SI=3.30). Analogues with para-substituted electron-donating groups (e.g., methoxy) show 90% reduced activity, underscoring the necessity of electron-withdrawal for kinase affinity [10]. Molecular fragmentation analyses confirm that the triazole-nicotinamide core contributes 65% of the total binding energy, primarily through hydrophobic contacts with Leu514, Val514, and Ala481 in VEGFR-2 [10].
Table 2: Cytotoxicity Profile Against Hepatocellular Carcinoma Models
Compound | HepG2 IC₅₀ (μM) | MRC-5 IC₅₀ (μM) | Selectivity Index (SI) | Key Structural Features |
---|---|---|---|---|
6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide | 2.1 | 25.6 | 12.2 | 3-CF₃ phenyl; triazole-nicotinamide core |
Sorafenib (Control) | 3.8 | 12.5 | 3.3 | p-Trifluoromethyl phenyl; diarylurea |
Analog with 4-OCH₃ phenyl | >50 | >50 | - | Electron-donating group |
Analog without triazole | 38.9 | 42.3 | 1.1 | Amide linker |
Molecular docking simulations position 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide deep within the hydrophobic cleft of VEGFR-2 (PDB: 4AG8). The triazole nitrogen (N4) forms a critical hydrogen bond with the backbone NH of Cys917 (distance: 2.89 Å), while the nicotinamide carbonyl oxygen accepts hydrogen bonds from Glu883 (2.76 Å). This dual interaction stabilizes the DFG-out kinase conformation, analogous to sorafenib’s binding mode but with a 15% improved binding energy (-10.2 kcal/mol vs. -8.7 kcal/mol for sorafenib) [10].
The trifluoromethyl group engages in orthogonal halogen-π interactions with Phe916, contributing -2.3 kcal/mol to binding affinity. Molecular dynamics (MD) trajectories (100 ns) confirm complex stability, with root-mean-square deviation (RMSD) fluctuations below 1.8 Å. Free energy perturbation (FEP) calculations further rationalize SAR: Substitution at the triazole 3-position disrupts a key salt bridge with Lys866, explaining the 100-fold activity loss in such analogs [5].
Table 3: Key Molecular Interactions in Kinase Binding Pockets
Target Kinase | Interacting Residues | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|---|
VEGFR-2 (4AG8) | Cys917 (Backbone NH) | H-bond (Triazole N4) | 2.89 | -2.1 |
Glu883 (Side chain) | H-bond (Nicotinamide C=O) | 2.76 | -1.8 | |
Phe916 | CF₃···π halogen bond | 3.42 | -2.3 | |
Leu1033/Val848 | Hydrophobic enclosure | <4.0 | -3.5 | |
B-Raf (1UWH) | Glu500 | H-bond (Triazole N2) | 2.94 | -1.9 |
Lys482 | Salt bridge (Nicotinamide) | 3.21 | -2.4 | |
Trp531 | π-π stacking (Triazole) | 3.78 | -1.7 |
Quantum mechanical (QM) mapping of the triazole ring reveals polarized electron density at N4 (Mulliken charge: -0.42 e), facilitating nucleophilic interactions with catalytic lysines. This electronic profile enables 85% occupancy of the triazole’s H-bonding capacity during MD simulations, compared to 60% for imidazole-based bioisosteres. These data validate the triazole as a superior bioisostere in kinase-targeted scaffolds [9] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1